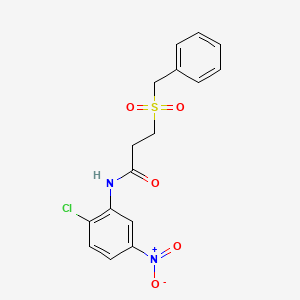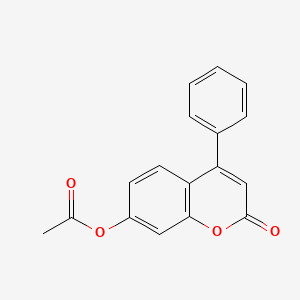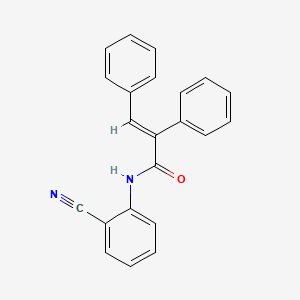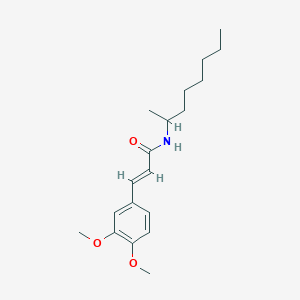
3-(benzylsulfonyl)-N-(2-chloro-5-nitrophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzylsulfonyl)-N-(2-chloro-5-nitrophenyl)propanamide is an organic compound with a complex structure, featuring a benzylsulfonyl group, a chloronitrophenyl group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylsulfonyl)-N-(2-chloro-5-nitrophenyl)propanamide typically involves multiple steps:
Formation of the Benzylsulfonyl Intermediate: Benzyl chloride reacts with sodium sulfite to form benzylsulfonyl chloride.
Nucleophilic Substitution: The benzylsulfonyl chloride undergoes nucleophilic substitution with 2-chloro-5-nitroaniline to form the intermediate benzylsulfonyl-2-chloro-5-nitroaniline.
Amidation: The intermediate is then reacted with 3-bromopropanoic acid in the presence of a base, such as triethylamine, to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzylsulfonyl group can undergo oxidation to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-(benzylsulfonyl)-N-(2-chloro-5-nitrophenyl)propanamide is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition due to its structural complexity. It may serve as a model compound for developing new inhibitors for specific enzymes.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The presence of the nitro and sulfonyl groups suggests possible applications in developing anti-inflammatory or antimicrobial agents.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure may impart desirable properties to polymers or other advanced materials.
Mechanism of Action
The mechanism by which 3-(benzylsulfonyl)-N-(2-chloro-5-nitrophenyl)propanamide exerts its effects depends on its specific application. In enzyme inhibition, for example, the compound may bind to the active site of an enzyme, blocking substrate access and thus inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
3-(Benzylsulfonyl)-N-(2-chlorophenyl)propanamide: Lacks the nitro group, which may affect its reactivity and biological activity.
3-(Benzylsulfonyl)-N-(2-nitrophenyl)propanamide:
3-(Benzylsulfonyl)-N-(2-chloro-4-nitrophenyl)propanamide: Similar structure but with the nitro group in a different position, potentially altering its reactivity and interactions.
Uniqueness
3-(Benzylsulfonyl)-N-(2-chloro-5-nitrophenyl)propanamide is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and potential applications. The combination of benzylsulfonyl, chloronitrophenyl, and propanamide groups provides a versatile scaffold for further chemical modifications and applications in various fields.
Properties
Molecular Formula |
C16H15ClN2O5S |
|---|---|
Molecular Weight |
382.8 g/mol |
IUPAC Name |
3-benzylsulfonyl-N-(2-chloro-5-nitrophenyl)propanamide |
InChI |
InChI=1S/C16H15ClN2O5S/c17-14-7-6-13(19(21)22)10-15(14)18-16(20)8-9-25(23,24)11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,18,20) |
InChI Key |
WMNOCKZHSOFLGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B11014748.png)
![1-(2-Iodobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B11014752.png)
![N-{2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}norvaline](/img/structure/B11014755.png)

![N-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide](/img/structure/B11014773.png)
![N-(2,4-dimethoxyphenyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11014781.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B11014786.png)
![N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide](/img/structure/B11014799.png)
![2-chloro-5-nitro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11014800.png)


![5-{2-Oxo-2-[4-(propan-2-ylsulfonyl)piperazin-1-yl]ethyl}-3-[4-(propan-2-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B11014822.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide](/img/structure/B11014839.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11014845.png)
